molecular formula C12H13NO2S B12903644 5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-79-7

5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12903644
CAS No.: 89660-79-7
M. Wt: 235.30 g/mol
InChI Key: HKHUKCGLZJQTJD-UHFFFAOYSA-N
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Description

5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a synthetic oxazolone derivative characterized by a 1,2-oxazol-3(2H)-one core substituted with a [(2-methylphenyl)methyl]sulfanylmethyl group at position 3. The oxazolone scaffold is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which is known for its versatility in medicinal chemistry due to its electron-deficient nature and ability to participate in hydrogen bonding.

Properties

CAS No.

89660-79-7

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

5-[(2-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C12H13NO2S/c1-9-4-2-3-5-10(9)7-16-8-11-6-12(14)13-15-11/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

HKHUKCGLZJQTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCC2=CC(=O)NO2

Origin of Product

United States

Preparation Methods

The synthesis of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with sodium thiomethoxide to form 2-methylbenzyl thiomethyl ether. This intermediate is then reacted with isoxazole-3(2H)-one under basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)

  • Core Structure : Shares the 1,2-oxazol-3(2H)-one ring.
  • Substituents: Features an aminomethyl group at position 5, contrasting with the sulfanylmethyl-2-methylbenzyl group in the target compound.
  • Bioactivity: Acts as a potent GABAA receptor agonist, inducing psychoactive effects in Amanita mushrooms. The aminomethyl group is critical for binding to GABA receptors .
  • Comparison : The target compound’s bulkier, lipophilic substituents may reduce affinity for GABA receptors but could enhance interactions with other targets, such as enzymes or transporters.

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Core Structure : 1,2-oxazole (unsaturated analog of oxazolone).
  • Substituents : Methyl group at position 5 and a sulfamoylphenyl moiety.
  • Bioactivity : Exhibits antimicrobial activity, attributed to the sulfonamide group’s ability to inhibit bacterial dihydropteroate synthase .

Heterocyclic Derivatives with Divergent Cores

1,3,4-Oxadiazole Derivatives (e.g., 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone)

  • Core Structure : 1,3,4-Oxadiazole, a five-membered ring with two nitrogen atoms.
  • Substituents : Carbazolyl and methyl groups.
  • Bioactivity : Broad-spectrum antibacterial and antifungal activity, linked to the carbazole moiety’s intercalation with microbial DNA .
  • Comparison : The 1,2-oxazolone core’s reduced aromaticity compared to 1,3,4-oxadiazole may result in lower metabolic stability but improved solubility.

Sulfanyl-Containing Compounds

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole ring.
  • Substituents : 3-Chlorophenylsulfanyl and trifluoromethyl groups.
  • Bioactivity: Not explicitly stated, but sulfanyl groups often enhance redox activity or metal chelation .
  • Comparison : The sulfanyl group in the target compound may similarly influence reactivity, though the oxazolone core’s electrophilicity could direct distinct chemical interactions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Source
5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one 1,2-oxazol-3(2H)-one [(2-Methylphenyl)methyl]sulfanylmethyl Unknown (potential antimicrobial/neuroactive) Synthetic
Muscimol 1,2-oxazol-3(2H)-one Aminomethyl GABAA agonist Natural (Amanita fungi)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 1,2-oxazole Methyl, sulfamoylphenyl Antimicrobial Synthetic
1,3,4-Oxadiazole-carbazole derivative 1,3,4-oxadiazole Carbazolyl, methyl Antibacterial, Antifungal Synthetic

Research Findings and Implications

  • Structural Activity Relationships (SAR): The 1,2-oxazolone core’s bioactivity is highly substituent-dependent. For example, muscimol’s aminomethyl group enables GABA receptor binding, while sulfonamide derivatives rely on sulfamoyl groups for antimicrobial effects .
  • Pharmacokinetic Considerations : The 2-methylbenzyl group’s lipophilicity could enhance blood-brain barrier penetration, but the sulfanyl group’s susceptibility to oxidation might limit metabolic stability .
  • Gaps in Knowledge: Empirical data on the target compound’s biological activity, toxicity, and synthetic route are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by the presence of a thioether linkage, an isoxazole ring, and a methyl-substituted phenyl group. Below are its key properties:

Property Details
CAS No. 89661-06-3
Molecular Formula C12H12N2O2S
Molecular Weight 240.30 g/mol
IUPAC Name This compound

The biological activity of this compound is attributed to its interaction with various molecular targets involved in cellular processes such as oxidative stress and inflammation. It may modulate signaling pathways related to:

  • Cell Proliferation
  • Apoptosis
  • Immune Response

These interactions suggest potential therapeutic applications in treating diseases associated with oxidative stress and inflammation.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that isoxazole derivatives can inhibit the growth of several bacterial strains.
  • Anticancer Activity : The compound has been investigated for its ability to suppress cancer cell proliferation and induce apoptosis in cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • A study published in ChemBioChem examined the effects of thioether-containing isoxazoles on cancer cell lines, revealing significant cytotoxic effects against various tumors .
  • Another investigation into the structure-activity relationship (SAR) of isoxazole derivatives highlighted their potential as anti-inflammatory agents through inhibition of key inflammatory mediators .

Comparative Analysis

The following table summarizes findings from various studies regarding the biological activity of similar compounds:

Compound Biological Activity Study Reference
4-Chloro-5-(thioether-substituted) isoxazoleAnticancer, antimicrobial
5-(Methylphenyl)thioisoxazoleAnti-inflammatory
Isoxazole derivatives with varied substitutionsEnzyme inhibition, cytotoxicity

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